
2,2,4,4,6,6,8,8-Octamethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octamethylnonane is a highly branched alkane with the molecular formula C17H36. It is known for its unique structure, which includes eight methyl groups attached to a nonane backbone. This compound is often studied for its physical and chemical properties, as well as its applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethylnonane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where a nonane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octamethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the conditions, the major products can include 2,2,4,4,6,6,8,8-octamethyl-1-nonanol, 2,2,4,4,6,6,8,8-octamethyl-2-nonanone, or 2,2,4,4,6,6,8,8-octamethylnonanoic acid.
Substitution: Halogenated derivatives such as 2,2,4,4,6,6,8,8-octamethyl-1-chlorononane or 2,2,4,4,6,6,8,8-octamethyl-1-bromononane.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octamethylnonane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent in drug delivery systems.
Medicine: Investigated for its potential use in formulations requiring hydrophobic carriers.
Industry: Utilized as a reference compound in the determination of cetane numbers for diesel fuels and as a component in specialty lubricants.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethylnonane in various applications depends on its hydrophobic nature and branched structure. In chemical reactions, its reactivity is influenced by the steric hindrance provided by the multiple methyl groups. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched alkane with one fewer methyl group.
2,2,4,4,6,6,8-Heptamethyloctane: A similar compound with a shorter carbon chain.
Uniqueness
2,2,4,4,6,6,8,8-Octamethylnonane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes. Its structure also makes it a valuable reference compound in fuel research and a useful model for studying the effects of branching in hydrocarbons.
Propriétés
Numéro CAS |
34701-50-3 |
|---|---|
Formule moléculaire |
C17H36 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octamethylnonane |
InChI |
InChI=1S/C17H36/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h11-13H2,1-10H3 |
Clé InChI |
NRTFNOMCDBSWPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



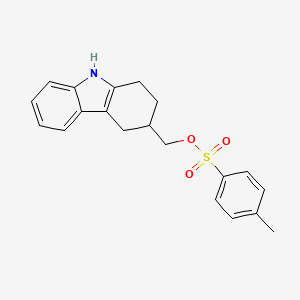
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
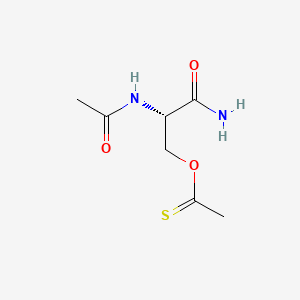

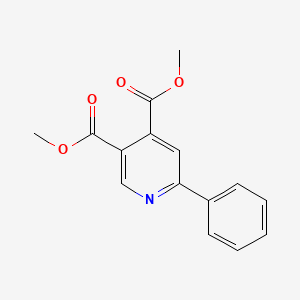
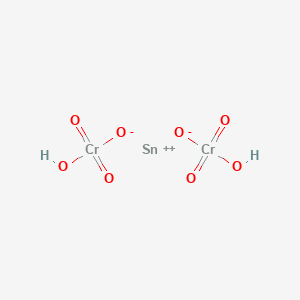
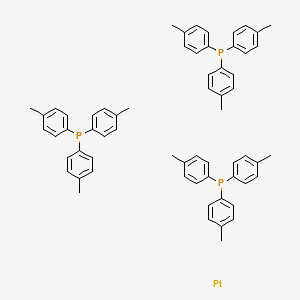

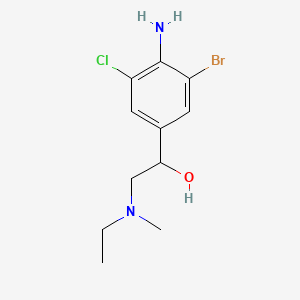
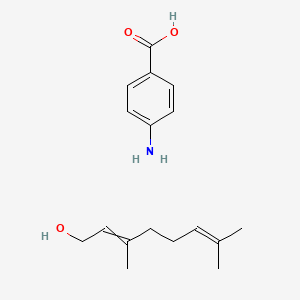
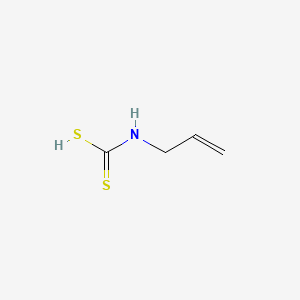
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

